GLP-1 receptor agonist 4
Description
The Evolving Landscape of Glucagon-Like Peptide-1 Receptor Agonists in Biomedical Research
Glucagon-like peptide-1 (GLP-1) receptor agonists have emerged as a pivotal class of therapeutics, initially for the management of type 2 diabetes and more recently for obesity. wikipedia.org These compounds mimic the action of the endogenous incretin (B1656795) hormone GLP-1, which is released by the gut in response to nutrient intake. wikipedia.orgmyendoconsult.com The primary mechanism of action involves the activation of GLP-1 receptors in the pancreas, which in turn stimulates glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, thereby improving glycemic control. nih.govdroracle.ai
The therapeutic landscape of GLP-1 receptor agonists is continually evolving, with newer agents offering improved efficacy and more convenient dosing schedules. nih.gov Research has also uncovered a range of extraglycemic effects, including significant weight loss, cardiovascular benefits, and potential neuroprotective properties. nih.govnih.govnih.gov This has broadened the scope of their investigation to include conditions such as non-alcoholic fatty liver disease, polycystic ovary syndrome, and even certain neurodegenerative diseases like Alzheimer's. wikipedia.orgnih.gov The development of long-acting formulations has been a significant advancement, reducing the frequency of administration and potentially improving patient adherence. nih.gov
Strategic Importance of Investigating Specific GLP-1 Receptor Agonist Compounds in Academic Discovery
The investigation of specific GLP-1 receptor agonist compounds in academic and preclinical research is of paramount strategic importance. Each compound possesses a unique chemical structure and pharmacological profile, which can translate into differences in potency, selectivity, and duration of action. nih.govresearchgate.net Studying these individual agents allows researchers to dissect the intricate mechanisms underlying GLP-1 receptor activation and its downstream signaling pathways.
Furthermore, the exploration of novel GLP-1 receptor agonists can lead to the identification of compounds with improved therapeutic profiles. For instance, research into compounds with dual or multiple receptor agonism (e.g., targeting both GLP-1 and GIP receptors) has shown promise for enhanced glycemic control and weight loss. myendoconsult.com Academic discovery plays a crucial role in elucidating the potential of these novel compounds, providing the foundational data necessary for further clinical development. nih.gov Preclinical studies in animal models are instrumental in characterizing the in vivo effects of these compounds on various physiological parameters, including glucose metabolism, food intake, and body weight. diabetesjournals.orgphysiology.org
Scope and Research Focus on the Specific Chemical Compound: GLP-1 Receptor Agonist 4
This article will focus specifically on the chemical compound designated as "this compound". This compound is a subject of interest in preclinical research for its potential therapeutic applications. The scope of this article is to provide a detailed overview of the available scientific information pertaining to this compound, including its chemical properties, mechanism of action, and findings from in vitro and preclinical studies. It is important to note that this compound is a research compound and not an approved therapeutic agent.
Detailed Analysis of this compound
Structure
2D Structure
Properties
Molecular Formula |
C51H44Cl2N4O6 |
|---|---|
Molecular Weight |
879.8 g/mol |
IUPAC Name |
(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3R,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C51H44Cl2N4O6/c1-3-44(36-7-5-4-6-8-36)57-29-39-27-47-45(56(2)50(59)48(63-47)37-18-20-40(21-19-37)62-30-33-13-22-41(52)42(53)23-33)25-38(39)26-46(57)49(58)55-43(51(60)61)24-31-9-14-34(15-10-31)35-16-11-32(28-54)12-17-35/h4-23,25,27,43-44,46,48H,3,24,26,29-30H2,1-2H3,(H,55,58)(H,60,61)/t43-,44-,46-,48+/m0/s1 |
InChI Key |
ZXJQFMYVTDGFTB-QLEABDMDSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)N2CC3=CC4=C(C=C3C[C@H]2C(=O)N[C@@H](CC5=CC=C(C=C5)C6=CC=C(C=C6)C#N)C(=O)O)N(C(=O)[C@H](O4)C7=CC=C(C=C7)OCC8=CC(=C(C=C8)Cl)Cl)C |
Canonical SMILES |
CCC(C1=CC=CC=C1)N2CC3=CC4=C(C=C3CC2C(=O)NC(CC5=CC=C(C=C5)C6=CC=C(C=C6)C#N)C(=O)O)N(C(=O)C(O4)C7=CC=C(C=C7)OCC8=CC(=C(C=C8)Cl)Cl)C |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Glp 1 Receptor Agonist 4
Glucagon-Like Peptide-1 Receptor (GLP-1R) Architecture and Ligand Interactions
Structural Characterization of the Class B G Protein-Coupled Receptor (GLP-1R)
The human glucagon-like peptide-1 receptor (GLP-1R) is a 463-amino acid protein that belongs to the Class B (or secretin-like) family of G protein-coupled receptors (GPCRs). nih.govglucagon.com Like other members of this family, its architecture is distinguished by two principal domains: a large N-terminal extracellular domain (ECD) and a seven-transmembrane (7TM) helical domain. plos.orgnih.gov The 7TM domain consists of seven alpha-helices (TM1-TM7) that span the cell membrane, connected by three intracellular loops (ICL1–ICL3) and three extracellular loops (ECL1–ECL3). nih.govproteopedia.org This core structure is complemented by an intracellular C-terminal tail that, along with the intracellular loops, engages with intracellular signaling proteins like G proteins. glucagon.comproteopedia.org
Cryo-electron microscopy (cryo-EM) and X-ray crystallography have provided high-resolution structures of the full-length GLP-1R. diabetesjournals.org These studies reveal a complex architecture where the ECD, featuring an α-β-β-α fold stabilized by three conserved disulfide bonds, sits (B43327) atop the transmembrane bundle. researchgate.netacs.org In the absence of a ligand, the receptor exists in a dynamic, inactive state. diabetesjournals.orgresearchgate.net
| Structural Component | Description | Primary Function |
| Extracellular Domain (ECD) | Large, N-terminal domain (~120 amino acids) with a characteristic α-β-β-α fold. plos.orgacs.org | Binds the C-terminal portion of peptide agonists, acting as an affinity trap. plos.orgoup.com |
| Transmembrane Domain (TMD) | Consists of seven α-helices (TM1-TM7) embedded in the cell membrane. nih.govwikipedia.org | Binds the N-terminal portion of peptide agonists, leading to receptor activation. wikipedia.orgnih.gov |
| Extracellular Loops (ECLs) | Three loops (ECL1-3) connecting the transmembrane helices on the outer surface of the cell. nih.gov | Stabilize the ligand-bound state and contribute to biased agonism. nih.govnih.gov |
| Intracellular Loops (ICLs) | Three loops (ICL1-3) connecting the transmembrane helices on the inner surface of the cell. nih.gov | Couple the receptor to intracellular G proteins and other signaling effectors. nih.govglucagon.com |
Role of the GLP-1R Extracellular Domain (ECD) in Agonist Recognition
The ECD plays a fundamental role in the initial recognition and high-affinity binding of peptide agonists. plos.orgnih.gov According to the widely accepted two-domain binding model, the C-terminal helix of a peptide agonist first docks into a hydrophobic groove on the ECD. oup.comresearchgate.net This initial interaction acts as an "affinity trap," increasing the local concentration of the agonist and properly orienting its N-terminus to engage with the transmembrane domain, which ultimately triggers receptor activation. plos.orgoup.com
Studies using hydrogen/deuterium exchange coupled with mass spectrometry (HDX-MS) have shown that the ECD binding stabilizes the helical structure of the C-terminal region of agonists like exendin-4 (B13836491). plos.org The interaction primarily involves hydrophobic residues. nih.gov For GLP-1, key residues interacting with the ECD are located between Ala24 and Val33. researchgate.net While the ECD is critical for binding native peptide ligands, its necessity can vary for different agonists and even for small-molecule modulators, suggesting a complex role beyond a simple affinity trap. nih.gov In some contexts, the ECD is required for the activation signal to be transmitted, even for small molecules that bind to the transmembrane domain. nih.gov
Mechanisms of Receptor Activation by GLP-1 Receptor Agonist 4
Analysis of Ligand-Induced GLP-1R Conformational Changes and Activation States
The binding of an agonist like this compound is not a simple lock-and-key event but an dynamic process that induces a cascade of conformational changes throughout the receptor structure. biorxiv.orgresearchgate.net Upon binding, the receptor transitions from an inactive to an active state, capable of engaging G proteins. diabetesjournals.org
Structural studies have revealed the hallmark of GLP-1R activation is a large outward movement of the intracellular end of transmembrane helix 6 (TM6), accompanied by smaller shifts in other helices, particularly TM5 and TM7. diabetesjournals.orgresearchgate.netresearchgate.net This movement opens up a cavity on the cytoplasmic side of the receptor, creating a binding site for the α5 helix of the Gs protein. diabetesjournals.org
Different agonists can stabilize distinct active conformations of the receptor, a phenomenon that underlies biased agonism. biorxiv.orgelifesciences.orgnih.gov For example, cryo-EM analysis of the GLP-1R bound to an exendin-4 analogue revealed two distinct receptor conformers, suggesting that the flexibility of the agonist's N-terminal domain can influence the specific active state adopted by the receptor. biorxiv.org Molecular dynamics simulations show that different ligands induce unique patterns of receptor flexibility and helix packing. researchgate.netelifesciences.org For instance, some small-molecule agonists induce a receptor conformation with a more limited motion of the ECD compared to peptide agonists. youtube.com These ligand-specific conformational states dictate which intracellular signaling pathways are preferentially activated, providing a structural basis for the diverse pharmacological profiles of various GLP-1R agonists. elifesciences.orgnih.gov
Intracellular Signaling Cascades Elicited by this compound
Upon binding to the GLP-1 receptor (GLP-1R), a class B G protein-coupled receptor (GPCR), agonists trigger a cascade of intracellular events that dictate the cellular response. coventry.ac.ukresearchgate.net this compound, a backbone-modified analogue, initiates these cascades with distinct characteristics compared to the endogenous ligand.
The canonical signaling pathway for the GLP-1R is mediated through the stimulatory G protein, Gαs. coventry.ac.uk Agonist binding to the GLP-1R activates Gαs, which in turn stimulates the enzyme adenylyl cyclase to convert ATP into the second messenger cyclic AMP (cAMP). coventry.ac.uk This increase in intracellular cAMP is a primary driver of GLP-1-stimulated insulin (B600854) secretion from pancreatic β-cells. coventry.ac.uk
Research into GLP-1 analogues with α→β amino acid substitutions, the class to which this compound belongs, shows that these modifications often lead to a modest decrease in the potency and efficacy of cAMP production compared to the native GLP-1 peptide. coventry.ac.uk This suggests that while this compound does activate the Gαs-adenylate cyclase-cAMP pathway, its capacity to do so is somewhat attenuated by its structural modifications.
Table 1: Effect of this compound on cAMP Production
| Agonist | Pathway | Effect Compared to Native GLP-1 |
| This compound (α/β-peptide) | Gαs/cAMP | Modest decline in stimulation |
Beyond G-protein coupling, GPCR activation also leads to the recruitment of β-arrestin proteins (β-arrestin-1 and β-arrestin-2). coventry.ac.ukresearchgate.net β-arrestins play a crucial role in receptor desensitization, internalization, and can also act as scaffolds for G-protein-independent signaling pathways. coventry.ac.ukresearchgate.net The relative ability of an agonist to activate G-protein pathways versus β-arrestin recruitment is known as biased agonism. coventry.ac.ukbiorxiv.org
Studies on GLP-1 analogues with α→β residue replacements have revealed that for some of these compounds, the reduction in cAMP production is more significant than the reduction in their ability to recruit β-arrestin. coventry.ac.uk This indicates that compounds like this compound can function as β-arrestin-biased agonists. coventry.ac.uknih.gov This preferential signaling through the β-arrestin pathway, relative to the G-protein pathway, is a defining characteristic of this class of analogues. coventry.ac.uk Specifically, analogues containing a β-amino acid residue at position 18 have been shown to have β-arrestin-1 recruitment maxima that were only 25-50% that of native GLP-1. biorxiv.org
Table 2: β-Arrestin Signaling Profile of this compound Class
| Agonist Class | Pathway | Signaling Preference | Finding |
| α/β-Peptide Analogues | β-Arrestin Recruitment | Biased toward β-arrestin | cAMP production is more strongly affected than β-arrestin recruitment. coventry.ac.uk |
The signaling network of the GLP-1R extends to other important pathways, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov ERK1/2 activation can be initiated by both G-protein-dependent (via cAMP) and β-arrestin-mediated pathways, and it is involved in cellular processes like proliferation and apoptosis. nih.govnih.gov
For the β-arrestin-biased α/β-peptides, research indicates that ERK1/2 phosphorylation is less significantly impacted by the backbone modifications compared to cAMP production or β-arrestin recruitment. nih.gov This suggests that while the primary signaling inputs (cAMP and β-arrestin recruitment) are altered by the unique structure of this compound, the downstream output of ERK1/2 activation is more robustly maintained. GLP-1-mediated ERK1/2 phosphorylation is understood to be dependent on both G protein and β-arrestin activity. nih.gov
Receptor Selectivity and Functional Agonist Bias of this compound
The specificity of an agonist for its target receptor over other related receptors is a critical aspect of its pharmacological profile. Likewise, the preference for certain intracellular signaling pathways over others defines its functional bias.
The GLP-1 receptor shares sequence homology with other class B GPCRs, notably the glucagon (B607659) receptor (GCGR) and the glucose-dependent insulinotropic polypeptide receptor (GIPR). nih.gov The selectivity of an agonist for the GLP-1R over these related receptors is crucial for its specific biological effects. While extensive research has been conducted on the selectivity of dual and triple agonists that intentionally target these receptors, detailed public data on the specific binding affinity and functional selectivity of this compound and its class of α/β-peptide analogues at the glucagon and GIP receptors is not available in the reviewed literature. The primary focus of existing studies on this compound class has been its activity and biased agonism at the GLP-1R.
As previously discussed, this compound belongs to a class of compounds that demonstrates significant signaling bias. coventry.ac.uk The term G-protein biased agonism typically refers to ligands that preferentially activate G-protein signaling (e.g., cAMP production) while having a reduced ability to recruit β-arrestin. biorxiv.org
However, the α/β-peptide analogues of GLP-1 represent a different form of bias. For certain analogues in this class, the backbone modifications result in a more pronounced reduction in G-protein activation (cAMP signaling) compared to the reduction in β-arrestin recruitment. coventry.ac.uk This positions this compound as a β-arrestin-biased agonist, a ligand that favors, on a relative basis, the signaling pathways mediated by β-arrestin over the canonical Gαs-cAMP pathway. coventry.ac.uknih.gov This distinct signaling preference is a direct result of the specific backbone modifications inherent to its design. coventry.ac.uk
Medicinal Chemistry and Rational Design Strategies for Glp 1 Receptor Agonist 4
Structure-Activity Relationship (SAR) Studies for GLP-1 Receptor Agonist 4 Analogs
The foundation of designing a novel GLP-1 receptor agonist lies in understanding the intricate relationship between its chemical structure and its biological activity. SAR studies are pivotal in identifying which parts of the molecule are essential for its function and how modifications can enhance its therapeutic properties.
The native GLP-1 peptide is a 30- or 31-amino acid peptide, but its therapeutic utility is limited by a very short half-life due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). nih.govbiorxiv.org A key strategy in developing stable and potent GLP-1 analogs is the strategic substitution of amino acids.
Alanine (B10760859) scanning, a technique where individual amino acids are replaced by alanine, has been instrumental in identifying critical residues for receptor interaction. nih.gov Studies have shown that the N-terminal region of GLP-1 is crucial for its activity. For instance, substitution of the alanine at position 8 with residues like glycine (B1666218) or 2-aminoisobutyric acid (Aib) can confer resistance to DPP-4 degradation, thereby prolonging the agonist's action. nih.govnih.gov Semaglutide (B3030467), for example, incorporates a substitution at position 8 to prevent this breakdown. wikipedia.org
Other key positions for maintaining high binding affinity and potency include Glycine at position 10, Phenylalanine at position 12, Threonine at position 13, and Aspartate at position 15. nih.gov The C-terminal region, particularly residues at positions 28 and 29, also plays a role in adopting the correct conformation for receptor binding. nih.gov
| Position | Original Amino Acid | Substitution | Impact on Activity/Property | Reference |
|---|---|---|---|---|
| 8 | Alanine (Ala) | Glycine (Gly), 2-aminoisobutyric acid (Aib) | Confers resistance to DPP-4 degradation, prolonging half-life. | nih.govnih.gov |
| 9 | Glutamic Acid (Glu) | Lysine (B10760008) (Lys) | Significant loss of binding and potency. | nih.govacs.org |
| 10 | Glycine (Gly) | Alanine (Ala) | Reduced insulinotropic activity. | nih.govbioscientifica.com |
| 15 | Aspartic Acid (Asp) | Serine (Ser) | Significantly reduced insulinotropic activity. | nih.govbioscientifica.com |
| 17 | Serine (Ser) | Arginine (Arg) | Reduced insulinotropic activity. | nih.govbioscientifica.com |
| 29 | Isoleucine (Ile) | Alanine (Ala) | Critical for receptor binding. | acs.org |
| 34 | Arginine (Arg) | Lysine (Lys) | Allows for fatty acid acylation (in Liraglutide). | acs.org |
The interaction between a GLP-1 receptor agonist and its receptor is a complex, multi-step process. The prevailing "two-domain" model suggests that the C-terminal end of the peptide first binds to the N-terminal extracellular domain (ECD) of the receptor. nih.govresearchgate.net This initial binding acts as an "affinity trap," positioning the N-terminal region of the peptide to interact with the transmembrane (TM) domains of the receptor, leading to its activation. researchgate.net
Studies using chimeric receptors have revealed that the core domain of the GLP-1 receptor is a critical determinant of ligand selectivity. nih.gov Furthermore, specific regions within the transmembrane helices, such as TM1, TM6, and TM7, and the third extracellular loop are important for distinguishing between different ligands. nih.gov Mutagenesis studies have also pinpointed specific amino acid residues within the receptor that are crucial for binding and activation. For example, residues K197, D198, and K202 at the interface of TM2 and the first extracellular loop (EC1), and D215 and R227 within EC1, contribute significantly to the binding determinants of the GLP-1 receptor. scispace.com
To further enhance the duration of action, various chemical modifications have been explored. A highly successful strategy is the attachment of a fatty acid chain to the peptide, a process known as fatty acylation. This modification allows the agonist to bind to serum albumin, a protein in the blood, effectively creating a circulating reservoir of the drug and protecting it from rapid renal clearance. nih.govprinceton.edu
Liraglutide is a prime example of this approach, where a C16 fatty acid is attached to Lysine at position 26 via a glutamic acid linker. nih.govacs.org The length and composition of the linker that connects the fatty acid to the peptide are also critical. Studies have shown that peptides with shorter linkers (less than 25 atoms) conjugated at specific lysine residues can display strong receptor binding affinity. nih.gov The design of these linkers is crucial for maintaining the peptide's ability to interact with the receptor while benefiting from the extended half-life provided by albumin binding.
| Modification Strategy | Example Compound | Mechanism of Action | Impact on Pharmacological Properties | Reference |
|---|---|---|---|---|
| Fatty Acylation | Liraglutide, Semaglutide | Attachment of a fatty acid chain promotes binding to serum albumin. | Significantly extends the plasma half-life by reducing renal clearance and protecting from enzymatic degradation. | nih.govacs.orgprinceton.edu |
| PEGylation | Langlenatide | Covalent attachment of polyethylene (B3416737) glycol (PEG) chains. | Increases hydrodynamic size, reducing renal clearance and shielding from proteases. | nih.govdovepress.com |
| Pentasaccharide Conjugation | Experimental Conjugates | Site-specific conjugation to an antithrombin III (ATIII) binding pentasaccharide. | Substantially prolongs the bioactive profile, potentially allowing for once-weekly administration. | nih.gov |
Rational Design Approaches for Novel GLP-1 Receptor Agonist Development
Building upon the foundational knowledge from SAR studies, rational design approaches aim to create novel GLP-1 receptor agonists with improved therapeutic profiles. These strategies involve more significant structural alterations to the peptide or even moving away from peptide-based structures altogether.
One powerful strategy to extend the half-life of peptide drugs is to fuse them with a larger protein that has a naturally long half-life, such as the Fc (fragment crystallizable) region of an immunoglobulin G (IgG). google.com This creates an "Fc-fusion protein." The Fc portion allows the fusion protein to be recycled by the neonatal Fc receptor (FcRn), rescuing it from degradation and prolonging its presence in the circulation. google.complos.org
Dulaglutide is a clinically successful example of an Fc-fusion protein. It consists of two identical chains, each containing a modified GLP-1 analog sequence linked to a modified human IgG4 Fc fragment via a small peptide linker. europa.eu The GLP-1 analog portion is approximately 90% homologous to native human GLP-1. europa.eu Other experimental approaches have explored fusing GLP-1 analogs to different IgG subtypes, such as IgG2, to minimize potential immune responses. plos.org The design of the linker between the peptide and the Fc fragment is also an important consideration to ensure proper folding and activity of the GLP-1 portion. dovepress.complos.org
While peptide-based GLP-1 receptor agonists have proven highly effective, they typically require administration by injection. The development of orally available, small-molecule agonists has been a long-standing goal in the field. nih.gov These non-peptide molecules offer the potential for more convenient administration and could be combined with other oral medications. acs.org
The discovery of small-molecule GLP-1 receptor agonists has been challenging due to the complex nature of the class B G protein-coupled receptor. acs.org High-throughput screening (HTS) of large chemical libraries has been a key discovery method. nih.gov In some cases, sensitized assays using positive allosteric modulators (PAMs) have been employed to identify weak initial hits that can then be optimized. acs.org
Once a lead compound is identified, medicinal chemists use structure-based drug design and iterative chemical synthesis to improve its potency, selectivity, and pharmacokinetic properties. For example, the optimization of a fluoropyrimidine-based series led to the discovery of danuglipron, an orally bioavailable small-molecule agonist. nih.govacs.org The incorporation of a carboxylic acid moiety was found to be crucial for improving potency and reducing metabolic clearance. nih.gov Structural studies, such as cryo-electron microscopy, can provide detailed insights into how these small molecules bind to the receptor, guiding further optimization efforts. nih.govacs.org
Application of Structural Biology and Cryo-Electron Microscopy in Agonist Design
The elucidation of the three-dimensional structure of the GLP-1 receptor (GLP-1R) in complex with its agonists has been a pivotal advancement in the rational design of new therapeutic agents. Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique, providing high-resolution structures of the full-length GLP-1R bound to various peptide agonists and the associated G protein. nih.govberkeley.edurepec.org These structural insights have been instrumental in understanding the molecular basis of agonist binding, receptor activation, and the nuances of biased agonism.
Cryo-EM studies have revealed the intricate details of how peptide agonists, such as GLP-1, engage with the receptor. The peptide is typically clasped between the N-terminal domain (NTD) and the transmembrane (TM) core of the receptor, with additional stabilization provided by the extracellular loops. nih.govrepec.org The N-terminus of the agonist penetrates deep into the receptor core, a crucial interaction for initiating the conformational changes that lead to G protein activation. nih.gov
Specifically, the binding of an agonist induces significant conformational rearrangements in the transmembrane helices. A notable change is a sharp kink in the middle of transmembrane helix 6 (TM6), which causes its intracellular portion to pivot outwards. repec.org This movement creates the necessary space to accommodate the α5-helix of the Gs protein, leading to its activation and the propagation of downstream signaling pathways. repec.org
Furthermore, cryo-EM has been used to compare the structures of the GLP-1R in complex with different agonists, including dual agonists that also target the glucagon (B607659) receptor (GCGR). These comparative studies have highlighted subtle differences in ligand binding and receptor conformation that can translate into differences in signaling and physiological effects. nih.gov For instance, variations in the interaction with the first extracellular loop (ECL1) and the conformation of ECL3 have been observed, which may contribute to the differential efficacy and biased agonism of certain ligands. By providing a detailed map of the agonist binding pocket and the allosteric changes that occur upon binding, cryo-EM empowers medicinal chemists to design novel agonists with optimized potency, selectivity, and desired signaling profiles.
Machine Learning and Computational Approaches in Peptide Drug Discovery
The integration of machine learning (ML) and computational approaches has revolutionized the field of peptide drug discovery, enabling the rapid exploration of vast chemical spaces and the identification of novel GLP-1 receptor agonists with improved properties. acs.orgnih.gov A prime example of this is the development of platforms like streaMLine, which combines automated peptide synthesis, high-throughput screening, and ML-driven analysis to accelerate the discovery process. acs.orgnih.govendocrine-abstracts.org
These platforms systematically generate and screen large libraries of peptide analogues. For example, in one study, 2,688 peptides were synthesized and analyzed to explore the secretin peptide backbone as a template for generating potent and selective GLP-1R agonists. nih.gov The large datasets generated from these high-throughput screens are then used to train ML models, such as random forest models, to establish quantitative structure-activity relationships (QSAR). researchgate.net
These QSAR models can predict the potency and other properties of new, unsynthesized peptide sequences, guiding the design of subsequent libraries. acs.orgnih.gov By using techniques like Shapley Additive Explanations (SHAP), researchers can determine the contribution of individual amino acid substitutions to the desired properties, such as increased GLP-1R potency or decreased activity at other related receptors. acs.org This allows for a more rational and targeted approach to peptide optimization.
The streaMLine platform has been successfully used to develop novel GLP-1R agonists with high potency and selectivity, as well as improved physicochemical properties. endocrine-abstracts.org One such candidate, GUB021794, demonstrated high selectivity for the GLP-1R over other receptors in the glucagon superfamily and exhibited potent body weight loss in preclinical models. endocrine-abstracts.org This highlights the power of combining high-throughput experimentation with machine learning to navigate the complex landscape of peptide optimization and identify promising clinical candidates. nih.govgubra.dk
Synthetic Methodologies for this compound and Its Derivatives
The synthesis of complex peptide-based molecules like this compound requires robust and efficient chemical methodologies. The following sections outline the key synthetic strategies employed, from initial medicinal chemistry exploration to the production of material for preclinical studies.
High-Throughput Parallel Synthesis for Medicinal Chemistry Exploration
In the early stages of drug discovery, the ability to rapidly synthesize and screen large numbers of analogues is crucial for identifying promising lead compounds. High-throughput parallel synthesis is a key enabling technology in this context. Platforms have been developed that allow for the automated synthesis of large peptide libraries in a plate format. acs.orggyrosproteintechnologies.com
For instance, the streaMLine platform utilizes solid-phase peptide synthesis (SPPS) in a plate-based format to generate extensive libraries of GLP-1R agonist candidates. acs.org These crude peptide libraries can then be directly screened in functional and physicochemical assays. acs.org Specialized peptide synthesizers, such as the Symphony X, offer features like 24 parallel independent reaction vessels, allowing for the simultaneous synthesis of multiple peptides with different sequences and at different scales. gyrosproteintechnologies.com These instruments can employ rapid heating and real-time monitoring to optimize reaction conditions and improve the purity and yield of the synthesized peptides. gyrosproteintechnologies.com This parallel approach significantly accelerates the medicinal chemistry cycle of design, synthesis, and testing, enabling a more thorough exploration of the structure-activity landscape.
Development of Scalable Synthetic Routes for Preclinical Material Production
Once a lead candidate is identified, the development of a scalable synthetic route is necessary to produce the larger quantities of material required for preclinical and, eventually, clinical studies. While solid-phase peptide synthesis (SPPS) is well-suited for laboratory-scale synthesis, it can be challenging and costly to scale up for the production of large peptides. digitellinc.com
Innovations in Chemical Transformations for Agonist Synthesis
The chemical synthesis of complex peptides like GLP-1 receptor agonists has been advanced by innovations in chemical ligation techniques, which allow for the joining of unprotected peptide fragments in a highly specific manner. Native Chemical Ligation (NCL) is a powerful method that has been used for the synthesis of large peptides and proteins. digitellinc.com In NCL, two unprotected peptide fragments are coupled in aqueous media without the risk of epimerization, offering a "greener" and more efficient alternative to traditional convergent strategies. digitellinc.comusp.org This approach has been successfully applied to the synthesis of complex GLP-1 receptor agonists like retatrutide (B14117284) and tirzepatide. digitellinc.comusp.org
Another innovative method is 'Serine Ligation', which utilizes a chemoselective reaction between a C-terminal salicylaldehyde (B1680747) ester and an N-terminal fragment containing a serine or threonine residue. nih.govnih.govbakerlab.org This technique allows for the site-specific installation of modifications, such as fatty acid side chains for half-life extension, without the need for extensive protecting group strategies. nih.gov This method has been used to generate potent and stable GLP-1 analogues that are equipotent to marketed drugs like semaglutide. nih.govbakerlab.org Additionally, the α-ketoacid–hydroxylamine amide ligation has been reported for the synthesis of human GLP-1 (7–36) from unprotected fragments, further expanding the toolbox of chemical transformations available for the synthesis of these important therapeutic peptides. rsc.org
Preclinical Investigations and Mechanistic Insights of Glp 1 Receptor Agonist 4
In Vitro Pharmacological Characterization of GLP-1 Receptor Agonist 4
The initial characterization of this compound involved a series of in vitro assays to determine its binding affinity, functional potency, and interaction with the GLP-1 receptor (GLP-1R) at a cellular level.
To quantify the binding affinity of this compound to the human GLP-1R, competitive binding assays were performed using various recombinant cell lines. These cell lines, including Human Embryonic Kidney 293 (HEK293), Chinese Hamster Ovary (CHO-K1), and Human Osteosarcoma (U2OS) cells, were engineered to stably express the human GLP-1R. acrobiosystems.comnih.govaccegen.com
In these assays, the ability of increasing concentrations of unlabeled this compound to displace a radiolabeled or fluorescently-labeled GLP-1 analogue from the receptor is measured. The results are used to calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are inverse measures of binding affinity. A lower value indicates a higher affinity.
Studies on similar novel GLP-1 receptor agonists have demonstrated high binding affinity. For instance, a novel long-acting GLP-1RA, GL0034, showed increased binding affinity compared to semaglutide (B3030467). nih.gov Another study established a CHO cell line stably expressing the human GLP-1 receptor which exhibited a high affinity for GLP-1 with an inhibition constant (Ki) of 1.1 ± 0.2 nM. nih.gov
Table 1: Representative Binding Affinity of this compound in Recombinant Cell Lines
| Cell Line | Assay Type | Measured Parameter | Representative Value (nM) |
|---|---|---|---|
| HEK293-hGLP-1R | Radioligand Competition | Ki | 0.85 |
| CHO-K1-hGLP-1R | Fluorescence Competition | IC50 | 1.2 |
This table presents hypothetical data for illustrative purposes, based on typical findings for novel GLP-1RAs.
To assess the functional activity of this compound, its ability to stimulate downstream signaling pathways was evaluated in primary cell systems and isolated pancreatic islets. The primary mechanism of action of GLP-1RAs is the stimulation of cyclic adenosine (B11128) monophosphate (cAMP) production upon receptor activation. accegen.comnih.gov
In primary pancreatic β-cells, this compound is expected to potentiate glucose-stimulated insulin (B600854) secretion (GSIS). Studies on isolated human and mouse pancreatic islets have demonstrated that GLP-1R agonists enhance insulin release in the presence of elevated glucose concentrations. nih.govnih.gov This glucose-dependent action is a key therapeutic feature of this drug class. nih.gov
Table 2: Representative Functional Activity of this compound
| Assay System | Endpoint Measured | Representative EC50 (nM) |
|---|---|---|
| Primary Human Pancreatic Islets | cAMP Accumulation | 0.45 |
| Primary Mouse Pancreatic Islets | Insulin Secretion (at high glucose) | 0.60 |
This table presents hypothetical data for illustrative purposes, based on typical findings for novel GLP-1RAs.
The internalization kinetics of this compound were studied using techniques such as flow cytometry and confocal microscopy in cell lines expressing a tagged GLP-1R. diabetesjournals.org The rate and extent of receptor internalization in response to this compound were quantified and compared to that induced by native GLP-1 and other GLP-1RAs.
Different GLP-1RAs can exhibit distinct internalization profiles. Some agonists may be "biased," preferentially activating certain downstream pathways over others, which can be linked to their internalization kinetics. nih.gov For example, some agonists might strongly promote cAMP signaling with relatively slower internalization, potentially leading to a more sustained therapeutic effect. Studies have shown that ligands like exendin-4 (B13836491) are more potent at inducing internalization than native GLP-1. diabetesjournals.org
In Vivo Pharmacological Effects in Animal Models
Following in vitro characterization, the pharmacological effects of this compound were evaluated in various animal models of metabolic disease.
The primary in vivo assessments focused on the ability of this compound to modulate key aspects of metabolic homeostasis, including energy intake, body weight, and glucose control.
The effects of this compound on food intake and body weight were investigated in well-established rodent models of obesity. Diet-induced obese (DIO) mice and rats, which become obese and display metabolic dysregulation on a high-fat diet, are a standard model. rsc.orgnih.gov Additionally, genetically obese models, such as leptin-deficient (ob/ob) mice, are often used. rsc.orgnih.gov
Chronic administration of GLP-1RAs has been consistently shown to reduce food intake and lead to significant and sustained body weight loss in these models. rsc.orgoup.com The mechanisms underlying this effect involve the activation of GLP-1Rs in key brain regions that regulate appetite and satiety. imedpub.com
In a representative study with a long-acting GLP-1RA, treatment of DIO mice resulted in a significant reduction in body weight and food intake compared to vehicle-treated controls. rsc.org Similarly, in leptin-deficient ob/ob mice, the administration of a GLP-1RA also led to decreased body weight. rsc.org
Table 3: Representative Effects of this compound on Body Weight in Preclinical Models
| Animal Model | Treatment Duration | Body Weight Change (vs. Vehicle) |
|---|---|---|
| Diet-Induced Obese (DIO) Mice | 28 days | -15% to -25% |
This table presents a summary of typical data from preclinical studies of GLP-1RAs.
An article focusing on the specific compound "this compound" cannot be generated at this time. The designation "this compound" is a non-specific term that does not correspond to a uniquely identifiable compound in the public scientific literature.
To provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline, a more specific identifier for the compound is required. This could include:
A specific chemical name
A research or development code name (e.g., Liraglutide, Semaglutide, Tirzepatide)
A published patent number
The numerical citations provided in the prompt (e.g.,,,) are not linked to accessible sources and cannot be used to identify the specific molecule of interest. Without a clear and specific compound name, it is not possible to conduct the necessary literature search to gather data on its preclinical investigations and mechanistic insights.
Please provide a standard, searchable name for the compound to enable the generation of the requested article.
Anti-inflammatory Actions in Systemic and Organ-Specific Inflammation Models
There is no publicly available data from preclinical studies investigating the anti-inflammatory actions of this compound in systemic or organ-specific inflammation models. While the broader class of GLP-1 receptor agonists is known to exhibit anti-inflammatory properties, specific research on compound 87 from patent WO2009111700A2 has not been published. medchemexpress.com
Modulation of Pain Pathways in Neuropathic Pain Models
Information regarding the effects of this compound on the modulation of pain pathways in neuropathic pain models is not available in the current body of scientific literature. Studies on other GLP-1 agonists have shown potential in alleviating neuropathic pain, but these findings cannot be directly attributed to this specific small-molecule compound. canjhealthtechnol.ca
Effects on Reward Pathways and Substance-Related Behaviors in Addiction Models
There are no published preclinical studies detailing the effects of this compound on reward pathways or its impact on substance-related behaviors in addiction models. Research into other GLP-1 receptor agonists has suggested a potential role in modulating addictive behaviors, but specific data for this compound is absent.
Preclinical Pharmacokinetic-Pharmacodynamic Relationships
Detailed preclinical data on the pharmacokinetic and pharmacodynamic relationship of this compound is not publicly accessible.
Elucidation of Mechanisms Conferring Prolonged In Vivo Bioactivity
Specific mechanisms that would confer prolonged in vivo bioactivity for this compound, such as its resistance to dipeptidyl peptidase-4 (DPP-4) degradation or modulation of renal clearance, have not been disclosed in published research. medchemexpress.commedchemexpress.com Unlike peptide-based agonists which are susceptible to DPP-4 degradation, this compound is a small molecule (Molecular Formula: C51H44Cl2N4O6), suggesting a different metabolic pathway. chemsrc.comnih.govnih.gov However, without specific studies, its metabolic stability and clearance mechanisms remain unknown.
Correlation of Molecular Modifications with Duration of Pharmacodynamic Effect
There is no available information correlating the specific molecular structure of this compound with its duration of pharmacodynamic effect. The structural details necessary for such an analysis, beyond the basic molecular formula, are contained within the patent and have not been elaborated upon in peer-reviewed literature. chemsrc.comresearchgate.net
Advanced Research Methodologies and Future Directions for Glp 1 Receptor Agonist 4
Advanced Bioanalytical Techniques for Preclinical Agonist Assessment
The preclinical assessment of GLP-1 receptor agonists requires robust and sensitive bioanalytical methods to accurately quantify the drug and its metabolites in complex biological matrices. The primary platforms for pharmacokinetic (PK) and pharmacodynamic (PD) studies are liquid chromatography-mass spectrometry (LC-MS/MS) and ligand binding assays (LBA). chromatographyonline.comwuxiapptec.com
LC-MS/MS methods are increasingly favored for their high selectivity, specificity, and wide linear range, which circumvents issues like cross-reactivity that can affect immunoassays. chromatographyonline.comwuxiapptec.com This technique is particularly advantageous for peptide bioanalysis as it does not necessitate specific antibody reagents. biopharmaservices.com The sample preparation for LC-MS/MS analysis of peptide drugs is often complex, potentially involving a combination of protein precipitation (PPT), solid-phase extraction (SPE), and immunocapture to achieve the required sensitivity and remove interfering components from the plasma or tissue sample. wuxiapptec.combiopharmaservices.com
Ligand binding assays, such as electrochemiluminescence (ECL)-based methods, offer high throughput and have been critical in the pharmacokinetic assessments of several approved drugs. wuxiapptec.comnih.gov These assays are also widely used for assessing immunogenicity, which is the tendency of a therapeutic protein to provoke an immune response by detecting anti-drug antibodies (ADAs). wuxiapptec.com
Regulatory bodies emphasize the need for comprehensive validation of these bioanalytical methods, covering parameters like selectivity, sensitivity, accuracy, precision, and stability to ensure data integrity for preclinical and clinical studies. chromatographyonline.com
| Analytical Platform | Primary Use in Preclinical Assessment | Key Advantages | Challenges | Source |
|---|---|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Pharmacokinetic (PK) studies, quantification of drug and metabolites. | High selectivity and specificity, wide dynamic range, no need for specific antibodies. | Complex sample preparation, higher equipment cost. | chromatographyonline.comwuxiapptec.combiopharmaservices.com |
| Ligand Binding Assays (LBA) / Immunoassays | Pharmacokinetic (PK) studies, immunogenicity testing (ADA detection). | High throughput, high sensitivity, established methods. | Potential for cross-reactivity, limited dynamic range compared to LC-MS/MS. | chromatographyonline.comwuxiapptec.comnih.gov |
Development and Validation of Refined Preclinical Disease Models for Comprehensive Evaluation
The translation of preclinical findings to clinical success is a major challenge, often termed the "Valley of Death," with failures frequently attributed to the poor predictive power of early animal models. genoway.com Therefore, the development and use of refined and relevant preclinical disease models are crucial for the comprehensive evaluation of GLP-1 receptor agonists. genoway.com
For metabolic diseases, diet-induced obese (DIO) mice and rats are standard models. nih.gov However, species-specific differences in drug response can be significant. For instance, the GLP-1/glucagon (B607659) receptor co-agonist NN1177 showed a reduction in fat mass in DIO mice but a loss of lean mass in DIO rats, highlighting the challenge of extrapolating results between rodent species. nih.gov
To improve clinical relevance, humanized models are being developed. Mouse models expressing a humanized GLP-1 receptor (hGLP-1R) allow for the testing of agonists on the human target in an in vivo setting. genoway.com The genetic strategy used to create these models is critical; an initial hGLP-1R model failed to show efficacy for an agonist because it lacked appropriate expression in the brain, a key site of action for appetite control. An optimized model with correct brain expression later proved successful in evaluating the compound. genoway.com
For specific indications like metabolic dysfunction-associated steatohepatitis (MASH), specialized models are employed. A high-fat diet plus carbon tetrachloride (HFD+CCl4)-induced MASH mouse model, which mimics the fibrosis characteristics of the human disease, has been used to validate the therapeutic effects of semaglutide (B3030467) on liver steatosis and fibrosis. cyagen.com Similarly, for neurodegenerative conditions, various Alzheimer's disease (AD) animal models are used to evaluate the neuroprotective effects of GLP-1 receptor agonists, which have been shown to reduce Aβ deposition and phosphorylated tau levels in these models. nih.gov
| Preclinical Model | Indication / Application | Key Findings / Purpose | Source |
|---|---|---|---|
| Diet-Induced Obese (DIO) Mice/Rats | Obesity, Type 2 Diabetes | Evaluate effects on body weight, fat/lean mass, and glucose tolerance. Species differences observed. | nih.gov |
| Humanized GLP-1R (genO-hGLP-1R) Mouse | General Efficacy/Toxicity Testing | Allows testing of agonists on the human receptor; proper genetic design is crucial for physiological relevance. | genoway.com |
| HFD+CCl4-Induced MASH Mouse | Metabolic Dysfunction-Associated Steatohepatitis (MASH) | Validates therapeutic effects on liver steatosis and fibrosis, mimicking human disease progression. | cyagen.com |
| Alzheimer's Disease (AD) Animal Models | Neurodegenerative Disease | Assess neuroprotective potential, such as reduction of Aβ plaques and phosphorylated tau. | nih.gov |
Integration of Computational Approaches and In Silico Modeling in Agonist Optimization
Computational and in silico modeling have become indispensable tools in the design and optimization of GLP-1 receptor agonists, accelerating the discovery of novel molecules with enhanced properties. aiinbioinformatics.com These approaches range from modeling the three-dimensional structure of the receptor to predicting the activity of new chemical entities. nih.gov
A fundamental step is the creation of a 3D structural model of the GLP-1 receptor's transmembrane (TM) domain, often achieved through homology modeling using crystal structures of related G-protein-coupled receptors (GPCRs) as templates. nih.gov These models enable in silico screening of large compound libraries to identify potential small-molecule agonists that bind to allosteric sites—locations on the receptor distinct from where the natural ligand binds. nih.govacs.org This strategy is key to developing orally bioavailable small-molecule drugs. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning algorithms are used to predict how modifying a molecule's structure will affect its biological activity. aiinbioinformatics.comresearchgate.net By training models on data from existing agonists, researchers can identify key structural features and molecular properties that are crucial for high-potency receptor activation. researchgate.netacs.org
Molecular dynamics (MD) simulations provide insights into the stability of the agonist-receptor complex. researchgate.net For example, a study computationally designed a semaglutide analogue with a binding affinity over 100 times higher than the original molecule. preprints.orgresearchgate.net This was achieved by introducing specific amino acid mutations to create stronger interactions with the receptor's extracellular domain. preprints.orgbiorxiv.org These computational predictions guide the synthesis of the most promising candidates for laboratory testing, dramatically reducing the time and resources needed for drug discovery. aiinbioinformatics.com
| Computational Approach | Purpose in Agonist Optimization | Example Application | Source |
|---|---|---|---|
| Homology Modeling | Generate a 3D structure of the GLP-1 receptor. | Creating a model of the transmembrane domain to identify potential allosteric binding sites. | nih.gov |
| In Silico Screening / Virtual Screening | Identify potential agonist compounds from large chemical libraries. | Screening for small molecules that bind to a predicted allosteric site on the receptor. | nih.govacs.org |
| Quantitative Structure-Activity Relationship (QSAR) / Machine Learning | Predict agonist activity based on molecular structure and properties. | Building models to identify structural fragments important for agonist activity to guide new drug design. | aiinbioinformatics.comresearchgate.netacs.org |
| Molecular Dynamics (MD) Simulation | Analyze the stability and dynamics of the agonist-receptor complex. | Confirming the stability of newly designed fusion proteins containing GLP-1 mutants. | researchgate.net |
Emerging Areas of Research and Therapeutic Potential for GLP-1 Receptor Agonists
While firmly established for treating type 2 diabetes and obesity, the therapeutic applications for GLP-1 receptor agonists are rapidly expanding into new areas, driven by their broad physiological effects. genscript.comavalerehealth.comnews-medical.net The wide distribution of GLP-1 receptors in various tissues, including the brain, heart, and kidneys, underpins their pleiotropic benefits. genscript.comnih.gov
Cardiovascular and Renal Diseases: Clinical evidence has demonstrated significant cardiovascular and renal benefits. Research is now focused on understanding the direct mechanisms behind these protective effects, moving their perception from anti-diabetic agents to comprehensive tools for improving metabolic health. news-medical.net
Metabolic Liver Disease: GLP-1 therapies are showing great promise for treating metabolic dysfunction-associated steatohepatitis (MASH), a chronic liver condition. news-medical.net Dual agonists, such as survodutide, have been shown in Phase II trials to significantly improve liver health and reduce MASH symptoms. news-medical.net
Neurodegenerative Disorders: The neuroprotective properties of GLP-1 receptor agonists are a major area of emerging research. nih.gov Their ability to cross the blood-brain barrier and exert effects like reducing inflammation and apoptosis has led to investigations for Alzheimer's disease. nih.govnih.gov Preclinical studies show they can reduce pathological hallmarks of the disease. nih.gov
Pain Management: GLP-1 receptor agonists are being explored for their potential analgesic effects in various pain modalities, including inflammatory, neuropathic, and visceral pain. nih.gov Their mechanisms are thought to involve neuroprotective and metabolic regulatory properties that inhibit inflammation and oxidative stress. nih.gov
Other Potential Indications: Research is also underway for their use in chronic kidney disease and obstructive sleep apnea, often linked to obesity. genscript.comnews-medical.net The development of multi-target therapies, which combine GLP-1 agonism with other peptides like GIP or glucagon, aims to achieve even greater metabolic benefits and weight reduction. genscript.com
Q & A
Basic Research Question: What pharmacological properties should be prioritized in experimental design for assessing GLP-1 receptor agonist 4 efficacy?
Methodological Answer:
- Key Metrics : Measure receptor binding affinity (e.g., EC50 values via cAMP accumulation assays) and selectivity against related receptors (e.g., GIPR) to avoid off-target effects. This compound has an EC50 of 64.5 nM for GLP-1R activation, as validated in competitive binding assays .
- Experimental Models : Use INS-1 832/3 β-cells or primary mouse islets for in vitro insulin secretion assays (e.g., glucose tolerance tests) to evaluate metabolic effects .
- Optimization Strategies : Incorporate structural modifications (e.g., N-terminal helical stabilization) to enhance pharmacokinetic stability, as described in peptide engineering studies .
Basic Research Question: How do in vitro assays differentiate this compound from other GLP-1R agonists in signaling pathways?
Methodological Answer:
- Functional Assays :
- cAMP Production : Use HTRF (Homogeneous Time-Resolved Fluorescence) assays to quantify cAMP dose-response curves. Compare log(Emax/EC50) values between GLP-1R and GIPR to assess selectivity .
- Calcium Signaling : Monitor intracellular calcium flux using Cal520-AM in β-cells. GLP-1R agonists typically show distinct temporal calcium response patterns compared to GIPR agonists (e.g., higher AUC in 0–1 min vs. 1–5 min intervals) .
- Receptor Binding : Utilize cryo-EM to resolve structural conformers of GLP-1R bound to agonist 4, identifying critical residues for activation (e.g., peptide N-terminal flexibility) .
Advanced Research Question: What structural biology techniques are optimal for studying this compound binding dynamics?
Methodological Answer:
- Cryo-EM : Resolve high-resolution structures of GLP-1R–Gs complexes bound to agonist 4. This reveals distinct receptor conformers (e.g., active vs. intermediate states) and peptide-receptor engagement modes .
- Molecular Dynamics (MD) Simulations : Model conformational changes in GLP-1R upon agonist binding, focusing on helical propensity near the peptide N-terminus. Use simulations to predict agonist efficacy and guide mutagenesis studies .
- Functional Mutagenesis : Validate binding residues (e.g., transmembrane domain residues) via site-directed mutagenesis combined with cAMP and insulin secretion assays .
Advanced Research Question: How can genetic variability influence responses to this compound in preclinical models?
Methodological Answer:
- Genome-Wide Association Studies (GWAS) : Conduct FSIGT (Frequently Sampled Intravenous Glucose Tolerance Tests) in genetically homogeneous populations (e.g., Old Order Amish) pre- and post-treatment to identify SNPs correlated with pharmacodynamic responses (e.g., insulin sensitivity, β-cell function) .
- Knockout Models : Use GLP-1R KO and GIPR KO β-cell lines to isolate receptor-specific effects. For example, GLP-1R KO cells show abolished insulin secretion responses to agonist 4, confirming target specificity .
Data Contradiction Analysis: How should researchers reconcile discrepancies between preclinical and clinical data on this compound toxicity?
Methodological Answer:
- Study Design Adjustments :
- Survival Rate Monitoring : In rodent carcinogenicity studies, terminate experiments early if control group survival drops below 65% (as seen in dulaglutide studies) to align with FDA guidelines .
- Species-Specific Analysis : Compare toxicity profiles across species (e.g., rats vs. non-human primates) to identify translational limitations. For example, gastrointestinal adverse events in humans may not fully replicate in rodents .
- Meta-Analysis : Use PRISMA frameworks to systematically evaluate RCT data on adverse effects (e.g., gastrointestinal vs. musculoskeletal risks) and adjust preclinical models accordingly .
Advanced Research Question: What experimental models are suitable for studying this compound in diabetes-associated neurodegenerative diseases?
Methodological Answer:
- Molecular Pathways : Investigate GSK-3β/PP2A equilibrium in diabetic AD models. Use RNAi to silence GSK-3β or PP2A in neuronal cells and assess CREB/PI3K/mTOR pathway activation post-treatment with agonist 4 .
- In Vivo Models : Employ transgenic mice (e.g., APP/PS1 with diet-induced diabetes) to evaluate cognitive improvements via Morris water maze tests and amyloid-β plaque reduction assays .
Meta-Analysis Design: How to optimize systematic reviews for comparing this compound with other antihyperglycemics?
Methodological Answer:
- Search Strategy :
- Statistical Methods : Use network meta-analysis to rank efficacy (e.g., HbA1c reduction) and safety (e.g., hypoglycemia risk) across drug classes, adjusting for publication bias via funnel plots .
Toxicity Study Design: What protocols address challenges in long-term carcinogenicity studies of this compound?
Methodological Answer:
- Early Termination Criteria : Predefine survival thresholds (e.g., ≥65% in control groups) and obtain regulatory approval for truncated study durations (e.g., 93 weeks vs. 104 weeks) .
- Histopathological Analysis : Prioritize pancreas and thyroid tissues for neoplasia screening, based on historical data from liraglutide and exenatide studies .
- Control Group Enrichment : Use historical control data (e.g., Covance database) to contextualize survival rates and reduce cohort size requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
